1-Fluoro-4-(trifluoromethylthio)benzene
Overview
Description
The compound 1-Fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical syntheses and material sciences. While the specific compound is not directly discussed in the provided papers, related fluorinated aromatic compounds and their properties are extensively studied, which can provide insights into the behavior and characteristics of 1-Fluoro-4-(trifluoromethylthio)benzene.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups onto the benzene ring. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines demonstrates the incorporation of trifluoromethyl groups onto an aromatic ring, which is a relevant process for the synthesis of 1-Fluoro-4-(trifluoromethylthio)benzene . Additionally, the synthesis of 1,3-Bis-(trifluoromethyl)benzene and its subsequent fluorination over potassium tetrafluorocobaltate(III) provides an example of how fluorination reactions can be carried out on aromatic compounds .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using techniques such as X-ray crystallography, as seen in the study of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene . These structural analyses are crucial for understanding the conformation and electronic distribution in the molecule, which in turn affects its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in the quantitative fluorination of aromatic substrates is an example of how such compounds can be used in electrophilic substitution reactions . This suggests that 1-Fluoro-4-(trifluoromethylthio)benzene could also be a candidate for similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and trifluoromethyl groups. For example, fluorinated polyimides derived from aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The fluorination of the benzene ring has been shown to enhance solubility, thermal stability, moisture resistance, and optical properties . Additionally, the photochemistry of fluoro(trifluoromethyl)benzenes provides insights into the fluorescence spectra and quenching of singlet state emission, which are important for understanding the photophysical properties of these compounds .
Scientific Research Applications
Photophysical Processes
Research has shown that 1-Fluoro-4-(trifluoromethylthio)benzene, when studied in the gas phase, exhibits interesting photophysical properties. The photophysical processes of this compound and its isomers have been extensively studied at various wavelengths. These studies reveal that the fluorescence yields of these compounds increase with the wavelength, with the 1,4 isomer showing notable differences in yield compared to its isomers. Such studies are crucial for understanding the fundamental photochemical behavior of fluoro(trifluoromethyl)benzenes (Al-ani, 1973).
Fluorination Processes
Another area of research involves the fluorination of benzene derivatives, including 1-Fluoro-4-(trifluoromethylthio)benzene. Investigations into the fluorination of 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate have provided insights into the formation of aromatic products and associated reaction pathways. These findings are vital for the development of new fluorination techniques and understanding the mechanisms involved in such processes (Parsons, 1972).
Safety And Hazards
According to the safety data sheet, 1-Fluoro-4-(trifluoromethylthio)benzene is considered hazardous. It is a flammable liquid and vapor that can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQCAUEXFTVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240196 | |
Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethylthio)benzene | |
CAS RN |
940-76-1 | |
Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenyl trifluoromethyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50240196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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